1-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-2,3-dihydro-1H-inden-4-ol
Description
1-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-2,3-dihydro-1H-inden-4-ol is a compound that features a thiadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Properties
IUPAC Name |
1-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8-15-16-13(18-8)7-14-11-6-5-10-9(11)3-2-4-12(10)17/h2-4,11,14,17H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPCJIYCFHNRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC2CCC3=C2C=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-2,3-dihydro-1H-inden-4-ol typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-ylmethylamine with 2,3-dihydro-1H-inden-4-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-2,3-dihydro-1H-inden-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the indene moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-2,3-dihydro-1H-inden-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties. .
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of thiadiazole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets. The thiadiazole ring can interact with nucleic acids and proteins, disrupting their normal function. This interaction can inhibit DNA replication in cancer cells or interfere with microbial cell wall synthesis, leading to cell death . The compound may also modulate signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indene derivatives: Compounds with the indene moiety are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects.
Uniqueness
1-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-2,3-dihydro-1H-inden-4-ol is unique due to the combination of the thiadiazole and indene structures, which may confer synergistic effects in its biological activities. This dual functionality can enhance its potency and selectivity compared to compounds with only one of these moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
